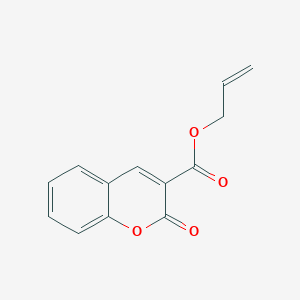

Coumarin-3-carboxylic acid, allyl ester

Description

Significance of Coumarin (B35378) Scaffolds in Organic and Medicinal Chemistry

The coumarin nucleus, a benzopyrone structure, is considered a "privileged scaffold" in chemical research. nih.goviucr.org This distinction arises from its widespread presence in natural products and its ability to interact with a diverse array of enzymes and receptors in biological systems. researchgate.netmdpi.com The simple, rigid, and planar geometry of the coumarin ring system, combined with its unique physicochemical properties, makes it an ideal template for the design of novel bioactive molecules. nih.gov

For decades, chemists have exploited the coumarin framework to develop compounds with significant pharmacological activities. These include applications as anticoagulants, anti-inflammatory agents, and antimicrobials. iucr.orgmdpi.com The versatility of the scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of derivatives to explore structure-activity relationships. nih.govresearchgate.net Furthermore, the fluorescent nature of many coumarin derivatives has led to their use as probes and dyes in various biological and material science applications. The development of new synthetic pathways to create and functionalize coumarins remains a dynamic area, driven by the continuous search for compounds with enhanced or novel properties. nih.gov

The Role of Ester Functionalization in Coumarin Derivatives

Esterification at the C-3 position of the coumarin ring is a key strategy for modifying the molecule's properties and biological activity. The introduction of an ester group can significantly influence factors such as solubility, bioavailability, and interaction with biological targets. The carboxyl group at the C-3 position of coumarin-3-carboxylic acid is a versatile handle for a variety of chemical transformations, with esterification being a common and effective modification.

Specific Research Focus on Coumarin-3-carboxylic acid, allyl ester

While a wide variety of coumarin esters have been synthesized and studied, "this compound" (also known as allyl 2-oxo-2H-chromene-3-carboxylate) is a derivative of particular interest due to the reactive nature of the allyl group. The allyl moiety provides a site for further chemical modification, such as polymerization, cross-coupling reactions, or the introduction of other functional groups.

Synthesis: The synthesis of this compound is not extensively documented in dedicated studies, but its preparation can be reliably inferred from analogous reactions. A common and effective method involves the esterification of Coumarin-3-carboxylic acid. One established route for a similar compound, allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, involves the reaction of the parent carboxylic acid with allyl bromide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). nih.goviucr.org This Williamson ether synthesis-like reaction deprotonates the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile to displace the bromide from allyl bromide, yielding the desired ester.

A general procedure would involve:

Dissolving Coumarin-3-carboxylic acid in a suitable polar aprotic solvent (e.g., DMF).

Adding a base (e.g., potassium carbonate) to facilitate the deprotonation of the carboxylic acid.

Introducing allyl bromide to the reaction mixture.

Stirring the mixture, possibly with heating, to drive the reaction to completion.

Purifying the final product using techniques like column chromatography. nih.gov

Chemical Properties and Spectroscopic Data: The chemical properties of this compound are defined by the coumarin core, the ester linkage, and the terminal allyl group. The compound would be expected to be a solid at room temperature. Spectroscopic analysis is crucial for its characterization. Based on the analysis of its precursor and closely related analogues, the following data can be anticipated.

| Property | Description | Source |

| Molecular Formula | C₁₃H₁₀O₄ | Inferred |

| Molecular Weight | 230.22 g/mol | Inferred |

| Appearance | Expected to be a crystalline solid. |

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the coumarin ring, a characteristic singlet for the proton at the C-4 position, and signals for the allyl group protons (-CH₂-, -CH=, =CH₂). |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the lactone, aromatic carbons, and the three distinct carbons of the allyl group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the lactone and the ester group, C=C stretching from the aromatic ring and allyl group, and C-O stretching of the ester linkage. |

The presence of the allyl group makes this molecule a valuable building block for more complex structures through reactions such as radical additions, Heck coupling, or metathesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10O4 |

|---|---|

Molecular Weight |

230.22g/mol |

IUPAC Name |

prop-2-enyl 2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C13H10O4/c1-2-7-16-12(14)10-8-9-5-3-4-6-11(9)17-13(10)15/h2-6,8H,1,7H2 |

InChI Key |

VFLDNJKSHCUDFU-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=CC2=CC=CC=C2OC1=O |

Canonical SMILES |

C=CCOC(=O)C1=CC2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Coumarin 3 Carboxylic Acid, Allyl Ester

Reactivity of the Allyl Moiety

The allyl group (CH₂=CH-CH₂-) of coumarin-3-carboxylic acid, allyl ester provides a reactive handle for various chemical modifications, enabling the introduction of new functional groups through reactions at its carbon-carbon double bond.

Thiol-Ene Reactions for Post-Functionalization

The thiol-ene reaction is a powerful and efficient method for the post-functionalization of molecules containing an allyl group. chem-station.comrsc.org This reaction, often considered a "click" reaction, involves the addition of a thiol (R-SH) across the double bond of the allyl moiety. chem-station.comwikipedia.org The process can be initiated by radicals, typically generated by light (photo-initiation) or heat, and proceeds via a free-radical chain mechanism. wikipedia.orgalfa-chemistry.comillinois.edu

The mechanism involves the formation of a thiyl radical from the thiol, which then adds to the alkene in an anti-Markovnikov fashion. illinois.edunih.gov This addition creates a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. illinois.edunih.gov

This method is highly valued for its high yields, stereoselectivity, and tolerance of a wide variety of functional groups. chem-station.comwikipedia.org It allows for the attachment of diverse molecular fragments, including hydrophobic, hydrophilic, and polymeric thiols, onto the coumarin (B35378) scaffold. nih.gov This versatility makes the thiol-ene reaction a key strategy for modifying the properties of coumarin derivatives for applications in materials science and bioconjugation. alfa-chemistry.commdpi.comchemrxiv.org

Radical Addition Reactions

Beyond thiol-ene reactions, the allyl group is susceptible to other radical addition reactions. These reactions are also initiated by the formation of a radical species that attacks the double bond of the allyl group. For instance, radical hydrothiolation can generate a carbon-centered radical that can then participate in intramolecular cyclization reactions if other unsaturated groups are present in the molecule. wikipedia.org

The efficiency and outcome of these radical additions can be influenced by the stability of the intermediate radicals formed. The addition typically occurs at the less substituted carbon of the double bond to form a more stable secondary radical. illinois.edu

Reactions Involving the Coumarin-3-carboxylic Ester Core

The coumarin-3-carboxylic ester core possesses its own distinct reactivity, primarily centered around the α,β-unsaturated ester system and the potential for decarboxylative transformations.

Michael Addition Reactions

The coumarin-3-carboxylic acid and its esters can act as Michael acceptors, allowing for conjugate addition reactions. ias.ac.inrsc.org In these reactions, a nucleophile attacks the β-carbon of the α,β-unsaturated system. The presence of the carboxylic acid or ester group at the C3 position enhances the electrophilicity of the C4 position, making it susceptible to nucleophilic attack. ias.ac.inresearchgate.net

A variety of nucleophiles can be employed in these reactions, including indoles and pyrazolones. rsc.orgrsc.org These reactions can sometimes proceed without a catalyst and can be followed by a decarboxylation step, leading to the formation of 3,4-dihydrocoumarin derivatives. rsc.org For example, the reaction of coumarin-3-carboxylic acids with indoles under catalyst-free conditions yields biologically relevant indole-3-substituted dihydrocoumarins. rsc.org

The reaction with pyrazolones can proceed via a domino conjugate addition, decarboxylation, and subsequent esterification or amidation, depending on the reaction conditions, to afford pyrazolyl 2-hydroxy phenylpropionate derivatives. rsc.org The coumarin-3-carboxylic acid/ester core structure is crucial for its role as an effective Michael acceptor in these transformations. rsc.org

Table 1: Examples of Michael Addition Reactions with Coumarin-3-carboxylic Acid Derivatives

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Indoles | Indole-3-substituted dihydrocoumarins | Catalyst-free | rsc.org |

| Pyrazolones | Pyrazolyl 2-hydroxy phenylpropionate derivatives | Catalyst-free, various solvents | rsc.org |

| 4-Hydroxycoumarin | Warfarin and related derivatives | Organocatalysts | nih.gov |

| Ketones | 3,4-disubstituted coumarins | Cinchona alkaloid-derived primary amine catalyst | nih.gov |

Decarboxylative Functionalization Reactions

Decarboxylative reactions are a cornerstone of coumarin-3-carboxylic acid chemistry, providing a route to functionalize the coumarin scaffold at the C3 or C4 position by removing the carboxyl group as carbon dioxide. ias.ac.innih.gov These transformations can be mediated by transition metals or occur under metal-free conditions and often involve radical intermediates. ias.ac.inqu.edu.qa

The functionalization of coumarin-3-carboxylic acids can be directed to either the C3 or C4 position, depending on the reaction conditions and the reagents used. ias.ac.in

C3-Functionalization:

Decarboxylative cross-coupling reactions at the C3 position allow for the introduction of various substituents. For instance, palladium-catalyzed decarboxylative coupling with 3-bromocoumarins can occur with high regioselectivity at the C3-position. ias.ac.in Copper-catalyzed decarboxylative coupling with toluene (B28343) derivatives can lead to 3-benzylated coumarins. ias.ac.in Furthermore, iron-catalyzed decarboxylative radical coupling with α,α-difluoroarylacetic acids yields C3-difluoroarylmethylated coumarins. nih.gov The decarboxylative iodination of coumarin-3-carboxylic acids using molecular iodine provides a straightforward method to synthesize 3-iodocoumarins, which are valuable precursors for further functionalization. qu.edu.qa

C4-Functionalization:

Alternatively, functionalization can be directed to the C4 position. A notable example is the palladium-catalyzed decarboxylative arylation with arylboronic acids, which unexpectedly occurs at the C4-position. ias.ac.in Another significant transformation is the PIDA/I2-mediated decarboxylative C4-amination of coumarin-3-carboxylic acids, which provides a direct route to 4-aminocoumarins. bohrium.com Visible light-driven photoredox catalysis can also be employed for the reductive and decarboxylative azaarylation of coumarin-3-carboxylic acids, leading to 4-substituted-chroman-2-ones. acs.org

Table 2: Regioselective Decarboxylative Functionalization of Coumarin-3-carboxylic Acids

| Position | Functionalization Type | Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| C3 | Benzylation | Toluene derivatives, Cu(OAc)₂ | 3-Benzylated coumarins | ias.ac.in |

| C3 | Difluoroarylmethylation | α,α-Difluoroarylacetic acids, Fe(III) catalyst | C3-Difluoroarylmethylated coumarins | nih.gov |

| C3 | Iodination | Molecular iodine, K₂HPO₄ | 3-Iodocoumarins | qu.edu.qa |

| C4 | Amination | Secondary amines, PIDA/I₂ | 4-Aminocoumarins | bohrium.com |

| C4 | Arylation | Arylboronic acids, Pd(OAc)₂ | 4-Aryl-coumarins | ias.ac.in |

| C4 | Azaarylation | (Cyano)azaarenes, fac-Ir(ppy)₃ (photocatalyst) | 4-Substituted-chroman-2-ones | acs.org |

Metal-Catalyzed Decarboxylative Reactions (e.g., Pd, Cu, Rh)

The allyl ester of coumarin-3-carboxylic acid is a versatile substrate for metal-catalyzed decarboxylative reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 or C4 position of the coumarin core. These reactions offer an advantage by using readily available carboxylic acid derivatives and often proceed under neutral conditions with carbon dioxide as the sole byproduct. nih.gov

Palladium catalysis is notably effective for the decarboxylative allylation of allyl 3-carboxycoumarins. This transformation represents a significant advance in forming sp2–sp3 carbon-carbon bonds under exceptionally mild conditions, reacting at temperatures between 25–50 °C. nih.gov The process avoids the need for strong bases or pre-formed organometallic reagents typically required for standard cross-coupling reactions. nih.gov Mechanistically, the reaction is believed to proceed through a palladium-induced ionization of the allyl ester to form a π-allyl palladium carboxylate intermediate. nih.gov Subsequent decarboxylation and reductive elimination yield the 3-allylcoumarin product. This decarboxylative metalation under neutral conditions is noteworthy, as traditional decarboxylation of coumarin carboxylates often requires harsh conditions like high temperatures with strong acids or bases. nih.gov

Copper catalysts have also been employed in related decarboxylative transformations of coumarin-3-carboxylic acids. For instance, a copper(I)-catalyzed decarboxylative cross-coupling reaction with H-phosphonates has been developed to construct C–P bonds at the C3 position. thieme-connect.de This reaction proceeds via a radical pathway, initiated by an oxidant like di-tert-butyl peroxide (DTBP), and demonstrates good functional-group tolerance. thieme-connect.de Similarly, copper has been used to catalyze decarboxylative couplings to form C-C and C-N bonds. ias.ac.in

Rhodium catalysts are effective in directing functionalization to the C4 position. Rhodium(III) has been used to catalyze the regioselective C4-arylation of coumarin-3-carboxylic acids. mdpi.com The presence of the carboxylic acid group is crucial for directing the C-H activation to the C4 position. mdpi.com

The choice of metal catalyst plays a critical role in determining the regioselectivity of the functionalization, with palladium often favoring C3-allylation and rhodium directing arylation to the C4 position.

Table 1: Examples of Metal-Catalyzed Decarboxylative Reactions

| Catalyst System | Reactant | Reaction Type | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Pd(dba)₂ / PPh₃ | Allyl 3-carboxycoumarin | Decarboxylative Allylation | 25–50 °C | 3-Allylcoumarin | nih.gov |

| CuI / DTBP | Coumarin-3-carboxylic acid | Decarboxylative Phosphorylation | 110 °C, Dioxane | 3-Phosphonocoumarin | thieme-connect.de |

| [Cp*RhCl₂]₂ / Zn(OAc)₂ | Coumarin-3-carboxylic acid | Decarboxylative C4-Arylation | 80 °C, DCE | 4-Arylcoumarin | mdpi.com |

| PdCl₂ / Ag₂CO₃ | Coumarin-3-carboxylic acid | Decarboxylative Alkenylation | 120 °C, DMSO | 3-Vinylcoumarin | nih.gov |

Photocatalytic Reductive Azaarylation

A notable reaction involving coumarin-3-carboxylic acids is the visible-light-driven photocatalytic reductive azaarylation. nih.govacs.orgresearchgate.net This process represents a unique application of free-carboxylic-acid-activated olefins in radical transformations, leading to the synthesis of biologically relevant 4-substituted-chroman-2-ones. nih.govresearchgate.net The reaction is a decarboxylative process that couples coumarin-3-carboxylic acids with (cyano)azaarenes. researchgate.net

The transformation is typically catalyzed by fac-Ir(ppy)₃ under blue LED irradiation at room temperature. nih.govnih.gov Key parameters for the success of this strategy include the use of a photoredox catalyst, a suitable base, an anhydrous solvent (like DMSO), and an inert atmosphere. researchgate.net The methodology is versatile, accommodating a wide range of substituents on both the coumarin-3-carboxylic acid and the azaarene partner. nih.gov

The proposed mechanism involves the photocatalytic activation of the (cyano)azaarene. researchgate.net A subsequent decarboxylative Giese-type reaction occurs where a newly formed radical adds to the C4 position of the coumarin. researchgate.net This is followed by a hydrogen atom transfer and rearomatization of the pyridine (B92270) ring to yield the final 4-substituted-chroman-2-one product. researchgate.net

The reaction scope has been explored with various coumarin-3-carboxylic acids. Substrates bearing electron-donating groups on the aromatic ring generally provide products in very good yields, while those with electron-withdrawing groups tend to result in diminished yields. researchgate.net

Table 2: Substrate Scope in Photocatalytic Reductive Azaarylation of Coumarin-3-carboxylic Acids with 4-cyanopyridine

| Coumarin-3-carboxylic Acid Substituent | Product Yield (%) | Reference |

|---|---|---|

| 6-tert-Butyl | 95 | researchgate.net |

| 6-Methyl | 89 | researchgate.net |

| 6-Methoxy | 84 | researchgate.net |

| 7-Methoxy | 86 | researchgate.net |

| 6-Fluoro | 67 | researchgate.net |

| 6-Bromo | 52 | researchgate.net |

| 6-Chloro | 65 | researchgate.net |

| 8-Chloro | 34 | researchgate.net |

Radical Intermediate Involvement

Radical intermediates play a central role in several key transformations of coumarin-3-carboxylic acid and its esters. The generation of these high-energy species enables functionalizations that are often difficult to achieve through ionic pathways.

The photocatalytic reductive azaarylation is another prime example of a radical-mediated process. researchgate.net The reaction mechanism involves the formation of a radical species that undergoes a Giese-type addition to the coumarin scaffold. researchgate.net This radical pathway is fundamental to the formation of the C4-substituted product.

Furthermore, studies using pulse radiolysis on aqueous solutions of coumarin-3-carboxylic acid have provided direct evidence of its reactivity towards radical species. These studies show that the compound reacts at near diffusion-controlled rates with both hydroxyl radicals (•OH) and hydrated electrons (e⁻aq). nih.gov The reaction with hydroxyl radicals can lead to the formation of stable, hydroxylated products, confirming the susceptibility of the coumarin ring to radical attack. nih.gov The involvement of radical intermediates allows for C-H functionalization and the formation of new C-C, C-P, and C-N bonds under conditions that leverage the unique reactivity of these transient species. thieme-connect.demdpi.comacgpubs.org

Cyclization Reactions for Novel Heterocycles

The coumarin-3-carboxylic acid framework, including its allyl ester, serves as a valuable building block for the synthesis of complex heterocyclic systems. The presence of the carboxyl or ester group at the C3 position activates the C3-C4 double bond, enhancing the scaffold's utility as a dienophile or Michael acceptor in cyclization reactions. mdpi.com

One of the key cyclization pathways is the Diels-Alder reaction. Ethyl coumarin-3-carboxylate, for example, reacts with dienes such as 1,3-dimethyl-1,3-butadiene under high pressure to afford tetrahydro-6H-benzo[c]chromen-6-one derivatives in excellent yields. ekb.eg These [4+2] cycloaddition reactions provide a direct route to polycyclic coumarin structures.

Multi-component reactions also offer an efficient strategy for constructing novel heterocycles. A four-component Ugi and intramolecular Michael addition process involving coumarin-3-carboxylic acids, amines, aldehydes, and terminal alkynes has been developed to produce a series of chromeno[3,4-c]pyrrole-3,4-diones. mdpi.com

Furthermore, the C4-alkenylated products derived from coumarin-3-carboxylic acids can undergo subsequent cyclization reactions. These intermediates can be converted into furo[3,4-c]coumarin or pyrrolo[3,4-c]coumarin derivatives, demonstrating the utility of a tandem functionalization-cyclization approach. mdpi.com Starting from coumarin-3-carboxylic acid, derivatives such as 1,2,3-triazoles and triazolines have also been synthesized through reactions involving an azide (B81097) intermediate, which then undergoes cycloaddition with unsaturated compounds. isca.me

Table 3: Synthesis of Heterocycles from Coumarin-3-Carboxylate Derivatives

| Starting Material | Reagents | Reaction Type | Heterocyclic Product | Reference |

|---|---|---|---|---|

| Ethyl coumarin-3-carboxylate | 1,3-Dimethyl-1,3-butadiene | Diels-Alder Cycloaddition | Tetrahydro-6H-benzo[c]chromen-6-one | ekb.eg |

| Coumarin-3-carboxylic acid | Aryl amine, aryl aldehyde, terminal alkyne | Four-component Ugi / Michael Addition | Chromeno[3,4-c]pyrrole-3,4-dione | mdpi.com |

| Coumarin-3-carboxylic acid azide derivative | Propergyl bromide | [3+2] Cycloaddition | 1,2,3-Triazole derivative | isca.me |

| C4-alkenylated coumarin | - | Intramolecular Cyclization | Furo[3,4-c]coumarin / Pyrrolo[3,4-c]coumarin | mdpi.com |

Rearrangement Reactions of Coumarin Esters

Esters of coumarin-3-carboxylic acid can undergo rearrangement reactions to yield different structural isomers, providing access to alternative heterocyclic scaffolds. ekb.eg A notable example is the rearrangement of ethyl coumarin-3-carboxylate in the presence of 3-methylbutanoic anhydride (B1165640) and triethylamine (B128534), which affords ethyl 2-(3,3-dimethyl-2-oxochroman-4-yl)acetate in good yield. ekb.eg This reaction transforms the coumarin ring system into a chroman-based structure with a side chain at the C4 position.

A more general rearrangement has also been reported where esters of coumarin-3-carboxylic acids are heated with various carboxylic anhydrides in the presence of a base like triethylamine or sodium acetate. ekb.eg This process leads to the formation of new products through a structural reorganization of the initial coumarin ester. ekb.eg These transformations highlight the reactivity of the coumarin core under specific conditions, allowing for skeletal diversification beyond simple substitution reactions.

Ring Cleavage Mechanisms

The lactone ring of coumarin-3-carboxylic acid esters is susceptible to cleavage under basic conditions. This ring-opening reaction is a characteristic feature of the coumarin scaffold and proceeds via nucleophilic attack at the carbonyl carbon (C2) of the pyrone ring. nih.gov

Kinetic studies on the ring opening of 3-carboethoxycoumarin with sodium hydroxide (B78521) and hydrazine (B178648) have shown that the reaction is first order with respect to both the coumarin ester and the nucleophile. nih.gov The initial step in the base-catalyzed hydrolysis is the opening of the pyrone ring to give a salt of a coumarinic acid. nih.gov

Reaction with stronger nucleophiles like amines can also lead to efficient ring cleavage. When ethyl coumarin-3-carboxylate is treated with amines in a 1:4 molar ratio, the lactone ring opens to yield salicylaldehyde (B1680747) and corresponding ammonium (B1175870) salts. ekb.eg Similarly, reaction with hydrazine hydrate (B1144303) results in ring fission to form salicylaldazine and the dihydrazide of malonic acid. nih.gov This reactivity underscores the electrophilic nature of the C2 carbonyl and provides a method for converting coumarins back to their salicylaldehyde-based precursors or other open-chain derivatives.

Influence of Ester Group on Overall Reactivity

Firstly, the ester group activates the C3-C4 olefinic bond, making the C4 position highly susceptible to nucleophilic attack. This is a key principle in Michael addition reactions, where nucleophiles add to the C4 carbon. mdpi.com This activation is also fundamental to the photocatalytic reductive azaarylation, which proceeds via addition to the C4 position. researchgate.net

Secondly, the ester group is essential for decarboxylative reactions. In metal-catalyzed processes, the entire carboxylate group acts as a leaving group, ultimately being expelled as CO₂. nih.govnih.gov This allows for the formation of a new bond at the C3 or C4 position, depending on the catalytic system, making the ester a versatile handle for regioselective functionalization. nih.govmdpi.com

Thirdly, the ester group serves as a directing group in certain C-H activation reactions. For instance, in rhodium-catalyzed arylations, the carboxylic acid/ester moiety directs the metal to the C4 position, enabling regioselective functionalization that would be difficult to achieve otherwise. mdpi.com

Finally, the ester group itself can be a site of reaction. While many transformations focus on the coumarin ring, the ester can be hydrolyzed under basic conditions, leading to ring cleavage, or it can be involved in rearrangement reactions. ekb.egnih.gov The nature of the ester (e.g., allyl vs. ethyl vs. methyl) can also influence reaction kinetics and product stability, as seen in photocleavage reactions where the stability of the resulting intermediates is crucial for reaction efficiency.

Spectroscopic and Photophysical Characterization of Coumarin 3 Carboxylic Acid, Allyl Ester

Absorption and Emission Spectroscopy

The absorption and emission characteristics of coumarin-based compounds are central to their utility as fluorophores. These properties are dictated by the electronic structure of the coumarin (B35378) core, which can be modulated by substituent groups.

Coumarin-3-carboxylic acid and its derivatives typically exhibit absorption maxima in the ultraviolet to the blue region of the electromagnetic spectrum. For instance, 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) in water shows an absorption peak at 408 nm. rsc.org The esterification of the carboxylic acid group can influence the absorption properties. The N-succinimidyl ester of 7-DCCA (7-DCCAE) displays an absorption maximum at 444 nm in water, indicating a red shift upon esterification in this specific case. rsc.org The absorption spectrum of coumarin and its derivatives is a result of π-π* electronic transitions within the conjugated ring system. researchgate.net

The following table summarizes the absorption maxima for coumarin-3-carboxylic acid and some of its derivatives in different environments.

| Compound | Solvent/Environment | Absorption Maximum (λ_max) |

| 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) | Water | 408 nm rsc.org |

| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) | Water | 444 nm rsc.org |

| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) | Isooctane/AOT reverse micelles (w₀=0) | ~423 nm rsc.org |

| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) | 0.1 M Phosphate buffer (pH 7.0) | 445 nm sigmaaldrich.com |

This table presents data for derivatives of coumarin-3-carboxylic acid as specific data for the allyl ester was not available in the searched literature.

The fluorescence emission of coumarin-3-carboxylic acid and its derivatives is a key feature for their application as fluorescent probes. The emission wavelength is generally sensitive to the substitution pattern on the coumarin ring and the solvent environment. For example, the hydroxylation of coumarin-3-carboxylic acid (3-CCA) to form 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA) results in a fluorescent product with an emission maximum around 450 nm when excited at 395 nm. nih.gov

The emission properties of various coumarin-3-carboxylic acid derivatives are presented in the table below.

| Compound | Solvent/Environment | Excitation Maximum (λ_ex) | Emission Maximum (λ_em) |

| 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA) | Aqueous solution | 395 nm | 450 nm researchgate.netnih.gov |

| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) | 0.1 M Phosphate buffer (pH 7.0) | 445 nm | 482 nm sigmaaldrich.com |

| Ethyl 3-coumarincarboxylate | Acetonitrile | Not Specified | ~420 nm researchgate.net |

| Coumarin-3-carboxylic acid | Acetonitrile | Not Specified | ~430 nm researchgate.net |

This table presents data for derivatives of coumarin-3-carboxylic acid as specific data for the allyl ester was not available in the searched literature.

Coumarin dyes are well-known for their solvatochromic behavior, where the absorption and emission spectra shift in response to the polarity of the solvent. nih.gov This phenomenon is attributed to changes in the dipole moment of the molecule upon electronic excitation. Generally, an increase in solvent polarity leads to a red shift (bathochromic shift) in the emission spectrum of aminocoumarins, which is indicative of a more polar excited state. dtic.mil

Studies on 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE) have demonstrated this effect, where the emission maximum shifts to longer wavelengths in more polar solvents. nih.gov This behavior is often analyzed using various solvatochromic models like the Lippert-Mataga, Dimroth, and Kamlet-Taft models to understand the nature of solute-solvent interactions. nih.gov The sensitivity of the fluorescence to the local environment makes these compounds excellent probes for studying microenvironments, such as in reverse micelles or biological systems. rsc.orgrsc.org For instance, the emission of 7-DCCAE in isooctane/AOT reverse micelles shows a dependence on the water-to-surfactant molar ratio (w₀), reflecting changes in the polarity and rigidity of the microenvironment. rsc.org

Excited State Dynamics

The dynamics of the excited state, including the fluorescence quantum yield and lifetime, are critical parameters that define the efficiency and temporal resolution of a fluorescent molecule.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For coumarin derivatives, the quantum yield can be highly dependent on the molecular structure and the solvent. For example, coumarins with a rigidized amino group at the 7-position tend to maintain high fluorescence quantum yields even in polar solvents, whereas those with freely rotating amino groups often show a decrease in quantum yield with increasing solvent polarity. dtic.mil This is often attributed to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state in polar environments. nih.gov

While specific data for coumarin-3-carboxylic acid, allyl ester is not available, studies on related compounds provide insight into the expected range of quantum yields. For example, certain coumarin derivatives can exhibit high quantum yields, with some reaching up to 0.83. rsc.orgresearchgate.net The quantum yield of Coumarin 1 in ethanol (B145695) has been reported to be 0.73. omlc.org

The following table shows fluorescence quantum yields for some coumarin derivatives.

| Compound | Solvent | Quantum Yield (Φf) | Reference Standard (Φf) |

| Coumarin derivative 4e (p-methyl substituted phenyl) | Not Specified | 0.83 rsc.orgresearchgate.net | Not Specified |

| Coumarin 1 | Ethanol | 0.73 omlc.org | Not Specified |

| Coumarin 1 | Ethanol | 0.50 omlc.org | Not Specified |

| Phenylcoumarin-3-carboxylate 6e | Ethanol | 0.79 acgpubs.org | Rhodamine B (0.24) |

| Cyanophenylbenzocoumarin-3-carboxylate 9b | Ethanol | 0.70 acgpubs.org | Rhodamine B (0.24) |

| Cyanophenylbenzocoumarin-3-carboxylate 9d | Ethanol | 0.80 acgpubs.org | Rhodamine B (0.24) |

| Cyanophenylbenzocoumarin-3-carboxylate 9e | Ethanol | 0.74 acgpubs.org | Rhodamine B (0.24) |

This table presents data for various coumarin derivatives to illustrate the range of quantum yields, as specific data for this compound was not found in the searched literature.

Time-resolved fluorescence spectroscopy provides information on the lifetime of the excited state (τf), which is the average time the molecule spends in the excited state before returning to the ground state. The fluorescence lifetime of coumarins is also sensitive to the solvent environment. For many coumarin derivatives, the fluorescence decay can be described by a monoexponential or biexponential function. rsc.orgnih.gov

For example, the fluorescent product of the hydroxylation of coumarin-3-carboxylic acid, 7-OHCCA, exhibits a fluorescence lifetime of approximately 4 nanoseconds. nih.gov In the case of 7-DCCAE in reverse micelles, the fluorescence lifetime decreases as the water content increases, which is consistent with the formation of a non-radiative TICT state. rsc.org The fluorescence lifetime of coumarin dyes can vary significantly with solvent polarity, with lifetimes often decreasing in more polar solvents for non-rigid structures. dtic.mil

| Compound | Solvent/Environment | Fluorescence Lifetime (τf) |

| 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA) | Aqueous solution | ~4 ns nih.gov |

| Coumarin 1 | Glycerol (20 °C) | 3.8 ns dtic.mil |

| Coumarin 1 | Glycerol (80 °C) | 1.6 ns dtic.mil |

| Coumarin derivative 4f | Not Specified | 9 ns unica.it |

| Coumarin derivative 4e | Not Specified | 13 ns unica.it |

This table includes fluorescence lifetime data for related coumarin compounds to provide context, as specific data for this compound was not available in the searched literature.

Rotational Relaxation Dynamics

The rotational motion of a fluorescent molecule, or probe, in a solvent can be elucidated using time-resolved fluorescence anisotropy. This technique monitors the depolarization of the emitted fluorescence over time, providing insights into the size, shape, and interactions of the probe with its local environment. For coumarin derivatives, which are widely used as fluorescent probes, rotational relaxation is a key parameter in understanding the microviscosity and dynamics of their surroundings.

Studies on similar coumarin probes, such as Coumarin 153 and various 7-(dialkylamino)coumarin-3-carboxylic acid esters, consistently show that their rotational dynamics are complex and often deviate from simple hydrodynamic models like the Stokes-Einstein-Debye theory. nih.govacs.orgnih.gov The fluorescence anisotropy decay of these molecules is frequently found to be biexponential, which is interpreted using the "two-step" or "wobbling-in-cone" models. rsc.orgrsc.org

This biexponential decay suggests at least two distinct rotational motions:

A fast component , attributed to the "wobbling" or restricted motion of the probe within a cone of semi-angle defined by its immediate solvent cage.

For this compound, it is expected that its rotational dynamics would be highly dependent on the solvent's viscosity and polarity. In low-viscosity solvents, the rotational correlation times would be short, reflecting rapid molecular tumbling. As viscosity increases, these times would lengthen. The specific interactions, such as hydrogen bonding between the ester's carbonyl groups and protic solvents, could also influence the rotational behavior, potentially leading to "superstick" behavior where the rotation is slower than predicted by simple hydrodynamics due to strong solute-solvent coupling. nih.gov

Table 1: Representative Rotational Relaxation Parameters for Coumarin Probes in Different Environments Data is illustrative and based on studies of similar coumarin derivatives, not direct measurements of this compound.

| Coumarin Probe | Solvent/System | Fast Component (τfast) | Slow Component (τslow) | Reference |

| Coumarin 153 | 1-ethyl-3-methylimidazolium ethyl sulfate | - | ~450 ps | nih.gov |

| 7-DCCAE | Isooctane/AOT reverse micelle (w0=0) | ~250 ps | ~1.8 ns | rsc.org |

| 7-DCCA | Isooctane/AOT reverse micelle (w0=2) | ~190 ps | ~1.1 ns | rsc.org |

| Coumarin 6 | TX-100 Micelles | ~120 ps | ~1.1 ns | rsc.org |

7-DCCAE: 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester; 7-DCCA: 7-(N,N'-diethylamino)coumarin-3-carboxylic acid; w0: water-to-surfactant molar ratio.

Dual Fluorescence Phenomena

Dual fluorescence is an intriguing photophysical phenomenon where a molecule emits light from two distinct electronic excited states, typically a locally excited (LE) state and a charge transfer (CT) state. This behavior is highly sensitive to the molecular structure and the surrounding environment, particularly solvent polarity.

While not universally observed in all coumarins, certain derivatives, especially those with strong electron-donating and electron-withdrawing groups, exhibit this property. Recent research on π-expanded benzo[g]coumarins has surprisingly revealed that the orientation of the ester substituent on the pyrone ring is a key factor in the emergence of dual fluorescence. acs.org For some of these regioisomers, fluorescence from two different excited states, with bands well-separated in the visible and near-infrared regions, is observed in solvents of intermediate polarity. acs.org

The proposed mechanism involves two distinct conformers of the ester group, which give rise to two different populations of emissive charge-transfer excited states. In the case of this compound, the presence of the electron-withdrawing ester group at the 3-position is a prerequisite for forming a charge-transfer state. Whether it exhibits dual fluorescence would depend on the energy gap between the LE and CT states and the kinetics of their interconversion. It is plausible that in specific solvents, one might observe a primary emission band and a secondary, solvent-dependent band corresponding to emission from a CT state.

Influence of Molecular Conformation on Photophysical Properties

The three-dimensional arrangement of a molecule's atoms can have a profound impact on its electronic and, consequently, its photophysical properties. For esters of Coumarin-3-carboxylic acid, the flexibility of the ester group is a critical conformational variable.

Computational and experimental studies on highly polarized benzo[g]coumarins have demonstrated that the rotational orientation of the ester group on the coumarin's pyrone ring can lead to the existence of different ground-state conformers (e.g., syn and anti). acs.org These conformers can have distinct excited-state properties.

Upon photoexcitation, these different conformers can evolve into separate excited states with different energies and charge distributions. This conformational heterogeneity in the ground state can directly lead to multiple emissive states, providing a clear mechanism for the observed dual fluorescence. acs.org The syn and anti conformers, defined by the orientation of the ester's alkoxy group relative to the coumarin ring, can be nearly isoenergetic in the ground state, but their excited-state potential energy surfaces can differ significantly, leading to distinct emission bands. For this compound, the rotation around the C3-C(O) and (C=O)-O bonds would similarly create different conformers, each potentially having unique photophysical signatures.

A powerful method to verify the role of different conformers in photophysical phenomena is to restrict the molecule's conformational freedom. This can be achieved by incorporating the molecule into a rigid medium, such as a solid polymer matrix or a frozen solvent at low temperatures.

In studies of benzo[g]coumarins that exhibit dual fluorescence, moving the molecule from a fluid solution to a solid, solvating medium restricts the interconversion between the syn and anti conformers. acs.org This often results in the suppression of one of the emission bands, and the resulting single fluorescence band corresponds to the emission from the most stable conformer in that specific rigid environment. This provides strong evidence that the dual emission originates from different conformational sub-states. Therefore, it is predicted that if this compound, were to exhibit dual fluorescence in a particular solvent, this phenomenon would be highly sensitive to environmental rigidity.

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of synthesized molecules. For this compound, both ¹H and ¹³C NMR would provide definitive proof of its structure.

While direct experimental spectra for this specific compound are not widely published, a reliable prediction of its NMR spectrum can be made by analyzing the spectra of its precursors and closely related analogues. The spectrum of the parent Coumarin-3-carboxylic acid is well-documented. chemicalbook.com The esterification with allyl alcohol would result in the disappearance of the acidic proton signal and the appearance of characteristic signals for the allyl group (-O-CH₂-CH=CH₂).

¹H NMR: The coumarin ring protons would appear in the aromatic region (δ 7.3-8.0 ppm), with the proton at the C4 position being the most deshielded and appearing as a singlet around δ 8.8 ppm. The allyl group would introduce three new signals: a doublet of triplets for the -O-CH₂- protons around δ 4.8-5.0 ppm, two signals for the terminal =CH₂ protons between δ 5.2 and δ 5.5 ppm, and a multiplet for the internal -CH= proton around δ 5.9-6.1 ppm.

¹³C NMR: The spectrum would show signals for the coumarin ring carbons, including the two carbonyl carbons (lactone and ester) between δ 155 and 165 ppm. The allyl group would add three distinct signals: the -O-CH₂ carbon around δ 66 ppm, the terminal =CH₂ carbon around δ 118 ppm, and the internal -CH= carbon around δ 132 ppm.

This predicted pattern is supported by the published NMR data for allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, which shows the allyl group signals in these exact regions. nih.goviucr.org The primary difference would be the chemical shifts of the coumarin ring protons and carbons, which are influenced by the strong electron-donating diethylamino group in the analogue but would be closer to the parent acid in the target compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from Coumarin-3-carboxylic acid and allyl analogues. Solvent: CDCl₃ or DMSO-d₆.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 (C=O, lactone) | - | ~157 |

| C3 | - | ~118 |

| C4 | ~8.8 (s) | ~147 |

| C4a | - | ~118 |

| C5 | ~7.7 (d) | ~129 |

| C6 | ~7.4 (t) | ~125 |

| C7 | ~7.4 (t) | ~134 |

| C8 | ~7.6 (d) | ~116 |

| C8a | - | ~154 |

| C9 (C=O, ester) | - | ~163 |

| C1' (-O-C H₂-) | ~4.9 (dt) | ~66 |

| C2' (-C H=) | ~6.0 (m) | ~132 |

| C3' (=C H₂) | ~5.3 (dq), ~5.4 (dq) | ~119 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Detailed research findings from the infrared spectroscopy of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate show several key vibrational modes. nih.gov Strong absorption bands are observed for the carbonyl (C=O) groups. Specifically, the spectrum displays peaks at 1729 cm⁻¹ and 1685 cm⁻¹, which are characteristic of the C=O stretching vibrations within the lactone ring of the coumarin and the ester functional group, respectively. nih.gov The presence of the aromatic system is confirmed by a strong band at 1585 cm⁻¹, corresponding to the C=C stretching vibrations of the aromatic ring. nih.gov

Furthermore, the C-H stretching vibrations are observed at 2972 cm⁻¹ as a weak band. nih.gov The prominent bands corresponding to the C-O stretching vibrations of the ester group are located at 1216 cm⁻¹, 1185 cm⁻¹, and 1114 cm⁻¹. nih.gov These distinct peaks are instrumental in confirming the successful synthesis and purification of the compound.

Table 1: FTIR Spectral Data for Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 2972 | Weak (w) | C-H stretching | nih.gov |

| 1729 | Strong (s) | C=O stretching (lactone/ester) | nih.gov |

| 1685 | Strong (s) | C=O stretching (lactone/ester) | nih.gov |

| 1585 | Strong (s) | Aromatic C=C stretching | nih.gov |

| 1216 | Strong (s) | C-O stretching | nih.gov |

| 1185 | Strong (s) | C-O stretching | nih.gov |

X-ray Crystallography for Solid-State Structure

The crystal structure reveals that the central 2-oxo-2H-chromene ring system is nearly planar. nih.goviucr.org However, the substituents at the 3 and 7 positions are twisted out of this plane. The carboxylic acid allyl ester group at the C-3 position is slightly rotated, with a dihedral angle of 6.7(2)° between its plane and the plane of the coumarin ring system. nih.goviucr.org The diethylamino group at the C-7 position is also rotated out of the coumarin plane by 11.4(2)°. nih.goviucr.org

In the crystal packing, molecules of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate are linked together by intermolecular C-H···O hydrogen bonds. nih.gov These interactions occur between an aromatic hydrogen atom of one molecule and a carbonyl oxygen atom of an adjacent molecule, forming chains that extend along the crystallographic b-axis. nih.gov This hydrogen bonding network is a key factor in the stabilization of the crystal lattice. nih.gov

Table 2: Crystallographic Data for Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₇H₁₉NO₄ | nih.goviucr.org |

| Formula Weight | 301.34 g/mol | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 12.3456 (4) | |

| b (Å) | 7.6543 (3) | |

| c (Å) | 16.5432 (6) | |

| α (°) | 90 | |

| β (°) | 109.453 (3) | |

| γ (°) | 90 | |

| Volume (ų) | 1474.19 (9) | |

| Z | 4 | |

| Density (calculated) (g/cm³) | 1.357 | |

| F(000) | 640.0 | |

| Crystal Size (mm³) | 0.23 x 0.15 x 0.12 | |

| Radiation | MoKα (λ = 0.71073) | |

| Temperature (K) | 150 | |

| Final R indices [I > 2σ(I)] | R₁ = 0.0387, wR₂ = 0.0968 | |

| R indices (all data) | R₁ = 0.0519, wR₂ = 0.1042 |

Note: Specific unit cell parameters and refinement statistics can vary slightly between different crystallographic reports. The data presented is a representative example.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate |

| Coumarin |

| 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid |

| Allyl bromide |

| Potassium carbonate |

Computational Chemistry and Theoretical Studies on Coumarin 3 Carboxylic Acid, Allyl Ester

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for predicting how the molecule will interact with other chemical species pmf.unsa.ba.

Theoretical calculations, typically using DFT methods, are employed to determine the energies of the HOMO and LUMO levels. For coumarin (B35378) derivatives, the HOMO and LUMO are generally localized on the conjugated benzopyranone ring system mdpi.com. The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability pmf.unsa.ba. A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO pmf.unsa.ba.

In the case of Coumarin-3-carboxylic acid, allyl ester, the electronic character of the core structure is well-established from studies on similar esters. The coumarin scaffold acts as the primary chromophore, with the ester group at the C-3 position influencing the electronic distribution. DFT calculations on related coumarin esters have shown that modifications to the ester group can fine-tune the HOMO-LUMO gap mdpi.comresearchgate.net. The introduction of the allyl group is expected to have a modest electronic effect compared to simpler alkyl esters.

Table 1: Representative Frontier Molecular Orbital Energies Calculated via DFT

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | ~ -6.5 to -7.0 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | ~ -2.0 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| ΔE (Gap) | ~ 4.0 to 4.5 | HOMO-LUMO energy gap; a key indicator of chemical reactivity and stability pmf.unsa.ba. |

Note: The values presented are typical ranges for coumarin-3-carboxylate esters based on DFT calculations and serve as an estimation for the allyl ester derivative.

The distribution of electron density within a molecule reveals its electrostatic properties and preferred sites for electrophilic or nucleophilic attack. This is often visualized using Molecular Electrostatic Potential (MEP) maps, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-deficient) are colored blue mdpi.com.

For coumarin esters, the electron density is not uniformly distributed. Theoretical studies on related molecules show that the most electron-rich regions are localized on the oxygen atoms of the lactone and ester carbonyl groups, making them susceptible to interaction with electrophiles or Lewis acids mdpi.commdpi.com. Conversely, the hydrogen atoms on the aromatic ring and the C-4 position of the coumarin ring are generally more electron-deficient. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to further quantify the nature of the chemical bonds, revealing the strength and polarity of bonds within the coumarin backbone and the ester substituent nih.gov. The analysis of the coumarin core indicates a significant polarization of the electron density mdpi.com.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interaction with its environment. For this compound, flexibility arises primarily from the rotation around the single bonds of the ester linkage.

Computational analysis of similar coumarin esters has revealed that the orientation of the ester group relative to the pyrone ring can lead to different stable conformers acs.orgnih.gov. These conformers, often termed syn and anti, arise from rotation around the C3-C(O) and C(O)-O bonds. In the syn conformer, the ester's carbonyl group is oriented away from the lactone's carbonyl oxygen, while in the anti conformer, they are closer, which can lead to steric hindrance and destabilization nih.gov. Studies on benzo[g]coumarins with ester groups show that the syn conformers are generally more stable than the anti ones nih.gov. For the allyl ester, additional conformers would arise from the rotation around the O-CH₂ and CH₂-CH bonds of the allyl group. Identifying the global energy minimum conformer and other low-energy structures is essential for understanding the molecule's predominant shape.

The different stable conformers are separated by energy barriers on the potential energy surface. The height of these barriers determines the rate at which the molecule can convert from one conformation to another. Computational methods can calculate these rotational barriers, providing insight into the molecule's dynamic behavior researchgate.net. For coumarin esters, the rotation of the ester substituent is a key dynamic process that can even influence the molecule's photophysical properties acs.orgnih.gov. The interconversion between syn and anti conformers requires overcoming a specific energy barrier, and the relative population of each conformer at a given temperature depends on their relative energies.

Table 2: Hypothetical Conformational Analysis of the Ester Linkage

| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Syn-planar | ~180° | 0.0 | Most stable conformer, with the ester group oriented away from the lactone ring. |

| Anti-planar | ~0° | > 2.0 | Less stable conformer due to steric hindrance between carbonyl oxygens nih.gov. |

| Orthogonal | ~90° | ~ 3.0 - 5.0 | Represents the transition state for rotation between syn and anti forms. |

Note: This table is illustrative, based on computational findings for related coumarin esters nih.gov. The exact values for the allyl ester would require specific calculations.

Reaction Mechanism Predictions and Validation

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, identifying transition states, and calculating activation energies. This allows for the prediction of reaction outcomes and selectivity.

For this compound, several reaction types can be predicted. The coumarin ring itself can undergo electrophilic aromatic substitution, and DFT studies have been used to successfully elucidate the mechanism and regioselectivity of such reactions, for example, in the nitration of coumarin mdpi.com. The α,β-unsaturated system of the pyrone ring is susceptible to nucleophilic conjugate addition (Michael addition).

Furthermore, the ester functionality can undergo hydrolysis or transesterification. The allyl group itself introduces another site of reactivity, such as addition reactions across the double bond or palladium-catalyzed reactions. A significant area of research for coumarin-3-carboxylic acids is their use in decarboxylative coupling reactions mdpi.comresearchgate.net. Theoretical studies can model these complex catalytic cycles, predicting intermediates and transition states to explain how new C-C or C-X bonds are formed at the C-3 or C-4 positions after the loss of CO₂ researchgate.net. For instance, a proposed mechanism for a palladium-catalyzed reaction would involve oxidative addition, coordination of the coumarin substrate, a key decarboxylation step, and finally, reductive elimination to yield the product researchgate.net.

Elucidation of Catalytic Pathways

Computational studies detailing the specific catalytic pathways involving this compound are not present in the current body of scientific literature. However, research on the parent compound, coumarin-3-carboxylic acid, and its other esters provides a foundational understanding of potential reactive pathways. For instance, transition metal catalysis, such as ruthenium-catalyzed alkenylation, has been explored for the broader class of coumarin-3-carboxylic acids/esters. ias.ac.in These reactions often proceed through mechanisms involving decarboxylation, where the carboxylic acid or ester group plays a crucial role in the reaction sequence. ias.ac.in

Catalytic cycles proposed for related compounds often involve steps such as photocatalyst excitation and electron transfer, followed by the formation of radical intermediates. acs.org For example, in the photocatalytic reductive arylation of coumarin-3-carboxylic acids, the carboxylic acid group is crucial for the activation and successful formation of the desired product. acs.org While these studies provide a framework, the specific influence of the allyl ester group on reaction mechanisms and catalytic cycles remains to be computationally elucidated.

Transition State Characterization

Specific theoretical characterizations of transition states in reactions involving this compound have not been reported. Computational chemistry is a powerful tool for mapping the potential energy surfaces of reactions, allowing for the detailed characterization of intermediates and transition states. For related coumarin compounds, mechanisms involving Michael addition have been proposed, which would involve distinct transition states. ias.ac.in However, without dedicated computational studies on the allyl ester, the geometries, energies, and vibrational frequencies of its specific transition states in various reactions are unknown. Such studies would be invaluable for understanding its reactivity and for the rational design of new synthetic methodologies.

Structure-Reactivity and Structure-Photophysics Correlations

While general structure-activity relationships for coumarin derivatives are widely studied, specific computational correlations for this compound are not available.

Theoretical Prediction of Photophysical Properties

The theoretical prediction of photophysical properties for this compound has not been specifically documented. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently used to predict the absorption and emission spectra of coumarin derivatives. mdpi.com These studies have shown that the photophysical properties are highly sensitive to the nature and position of substituents on the coumarin core. mdpi.com For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the electronic transitions and thus the fluorescence characteristics of the molecule. mdpi.com While data exists for coumarin-3-carboxylic acids, a dedicated theoretical study is needed to determine the specific effects of the allyl ester group on the photophysical properties, including absorption maxima, emission wavelengths, and quantum yields.

Docking Studies for Molecular Interactions

Molecular docking studies specifically targeting this compound are not found in the reviewed literature. Docking simulations are a common computational technique used to predict the binding orientation and affinity of a molecule to a specific biological target, such as an enzyme or receptor. Numerous docking studies have been performed on other coumarin derivatives, particularly coumarin-3-carboxamides, to explore their potential as inhibitors for various enzymes. nih.govmdpi.com These studies provide insight into the types of interactions—such as hydrogen bonding and hydrophobic interactions—that are important for the biological activity of the coumarin scaffold. However, without specific docking studies for the allyl ester, its potential molecular interactions and biological targets remain speculative.

Biological Mechanism Oriented Research of Coumarin 3 Carboxylic Acid, Allyl Ester

Enzyme Interaction and Inhibition Mechanisms

Research into the enzymatic interactions of coumarin (B35378) derivatives has revealed a range of inhibitory activities. While direct studies on Coumarin-3-carboxylic acid, allyl ester are limited, analysis of related coumarin-3-carboxylic acid esters provides significant insight into its potential mechanisms of action. The structure of the ester group at the C-3 position of the coumarin ring is a critical determinant of the compound's inhibitory potency and selectivity against various enzymes.

Lipoxygenase Inhibition Mechanisms

Lipoxygenases (LOXs) are enzymes involved in the peroxidation of unsaturated fatty acids, and their inhibition is a target for anti-inflammatory therapies. nih.govnih.gov Coumarin derivatives have been identified as effective LOX inhibitors. nih.gov The inhibitory action is often linked to their antioxidant or free radical scavenging properties, as the lipoxygenation process involves a carbon-centered radical. nih.gov

While specific studies on the lipoxygenase inhibition mechanism of this compound are not prominent in the available literature, research on analogous compounds is informative. A study on various coumarin derivatives found that inhibition of lipoxygenase ranged from 7.1% to 96.6%. nih.gov Notably, a related compound, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, achieved a lipid peroxidation inhibition of 91.0%. nih.gov Molecular docking studies in the same research indicated that this ethyl ester has a strong affinity for both soybean LOX-3 and human 5-LOX. nih.gov The structure-activity relationship (SAR) analyses suggest that substituents on the coumarin core are crucial for inhibitory activity. nih.govnih.gov

Table 1: Lipoxygenase Inhibition by a Related Coumarin-3-Carboxylic Acid Ester Note: Data for this compound is not available in the cited literature. The data below is for a structurally related compound.

| Compound | Enzyme Target | Inhibition (%) | Reference |

|---|---|---|---|

| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | Lipid Peroxidation | 91.0% | nih.gov |

Glyceraldehyde-3-phosphate dehydrogenase (gGAPDH) Inhibition

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway. nih.gov Despite the investigation of various compounds as GAPDH inhibitors, there is currently a lack of specific research data on the inhibitory effects of this compound on this enzyme. The main challenge in developing selective GAPDH inhibitors is the highly conserved nature of the enzyme's active site across different species. nih.gov

α-Chymotrypsin Inhibition

α-Chymotrypsin is a serine protease that serves as a model for studying enzyme inhibition. Research on the inhibitory potential of coumarinic derivatives against α-chymotrypsin has shown that the nature of the substituent is critical. A study evaluating various derivatives found that cycloalkyl esters of coumarinic acid were essentially inactive as inhibitors of α-chymotrypsin. nih.gov In contrast, aromatic esters of the same acid strongly inactivated the enzyme. nih.gov Specific data for alkenyl esters, such as the allyl ester, were not provided in this study, leaving its specific interaction with α-chymotrypsin uncharacterized.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov Inhibition of these enzymes, particularly MAO-B, is a key strategy in the management of neurodegenerative conditions like Parkinson's disease. nih.govscbt.com Coumarins with substituents at the C-3 position, including carboxylic acid esters, have been identified as potent and often selective MAO inhibitors. researchgate.netmdpi.com

Studies on a series of coumarin-3-acyl derivatives have demonstrated that these compounds are effective MAO inhibitors, with inhibitory activity in the micromolar to nanomolar range. researchgate.netnih.gov The experimental results indicate that coumarin-3-carboxylic esters, as a class, function as selective monoamine oxidase inhibitors. researchgate.net The planar coumarin backbone can be effectively accommodated in the catalytic site of MAO-B. mdpi.com While direct inhibitory data for the allyl ester is not specified, structure-activity relationship studies of related compounds, such as various substituted coumarin-3-carboxylic acids, show a strong preference for MAO-B inhibition. nih.gov

Table 2: Monoamine Oxidase (MAO) Inhibition by Related Coumarin-3-Carboxylic Acid Derivatives Note: Data for this compound is not available in the cited literature. The data below is for structurally related compounds to illustrate the general activity of the class.

| Compound | Target | pIC₅₀ | Selectivity Index (pS.I.) for MAO-B | Reference |

|---|---|---|---|---|

| Coumarin-3-carboxylic acid (unsubstituted) | MAO-B | 7.76 | 2.94 | nih.gov |

| 6-Methyl-coumarin-3-carboxylic acid | MAO-B | 7.72 | 2.80 | nih.gov |

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). Selectivity Index (pS.I.) = pIC₅₀ (MAO-A) - pIC₅₀ (MAO-B). A higher positive value indicates greater selectivity for MAO-B.

Analysis of Binding Affinity and Substrate Specificity

The binding affinity and substrate specificity of coumarin derivatives are largely dictated by the substitutions on the coumarin ring. drugbank.com For MAO inhibition, docking experiments with the MAO-B isoform have been used to understand the enzyme-inhibitor interactions. nih.gov

Derivatives of coumarin-3-carboxylic acid have been shown to be reversible and selective inhibitors of the MAO-B isoform. nih.gov For instance, the parent coumarin-3-carboxylic acid demonstrates a pIC₅₀ of 7.76 and a selectivity index of 2.94 for MAO-B. nih.gov The introduction of different substituents on the coumarin nucleus is a key strategy for modulating biological activity and isoform selectivity. drugbank.com For example, substitutions at the C7 position of the 3-ethyl ester coumarin ring have been shown to be important for obtaining highly potent and selective human MAO-B inhibitors with IC₅₀ values in the nanomolar range. drugbank.com Although the precise binding affinity and specificity of this compound have not been documented, the data from related esters and acids strongly suggest a potential for selective MAO-B inhibition. researchgate.netnih.govdrugbank.com

Cellular Pathway Modulation Studies

While the direct effects of this compound on specific cellular pathways have not been detailed in available research, studies on the parent molecule, Coumarin-3-carboxylic acid, and its other derivatives offer insights into potential biological activities.

For instance, certain derivatives of coumarin-3-carboxylic acid have been investigated as modulators of N-Methyl-D-Aspartate (NMDA) receptor activity. nih.gov The parent compound itself showed very weak antagonist activity at specific NMDA receptor subunits. nih.gov Other research has explored new derivatives of coumarin-3-carboxylic acid as potential lactate (B86563) transport inhibitors for anticancer applications, finding that some compounds could suppress the energetic metabolism of cancer cells. nih.gov Additionally, the parent acid has been shown to possess antibacterial properties by disrupting the integrity of the bacterial cell membrane and inhibiting biofilm formation. frontiersin.org These findings highlight the diverse biological potential of the coumarin-3-carboxylic acid scaffold, although specific studies on the cellular pathway modulation by the allyl ester derivative are needed.

Disruption of Cell Membrane Integrity

While no studies have directly investigated the effect of this compound on cell membrane integrity, research on its parent compound, Coumarin-3-carboxylic acid (3-CCA), has demonstrated significant activity in this area. nih.govnih.gov Studies on the plant pathogenic bacterium Acidovorax citrulli have shown that 3-CCA can disrupt the integrity of the cell membrane. nih.govnih.gov This disruption is a key part of its bactericidal mechanism. nih.gov Observations using scanning electron microscopy (SEM) and transmission electron microscopy (TEM), along with conductivity tests, have confirmed that treatment with 3-CCA leads to damage of the bacterial cell membrane. nih.govnih.gov This disruption is considered a primary mechanism for its inhibitory effect against the pathogen. nih.gov

Inhibition of Biofilm Formation

There is no specific research available on the inhibition of biofilm formation by this compound. However, its parent compound, Coumarin-3-carboxylic acid (3-CCA), has been shown to be an effective inhibitor of biofilm formation in various bacteria. nih.govnih.gov For instance, 3-CCA significantly inhibits biofilm formation in Acidovorax citrulli in a dose-dependent manner. nih.gov At concentrations of 50 µg/mL and 100 µg/mL, 3-CCA demonstrated average inhibition rates of 62.13% and 76.48%, respectively. nih.gov This anti-biofilm activity is a common trait among coumarin derivatives, which are recognized for their ability to interfere with processes essential for biofilm development. plos.org The mechanism is often linked to the disruption of quorum sensing, a cell-to-cell communication system in bacteria that coordinates gene expression for biofilm formation. nih.gov

| Compound | Organism | Concentration (µg/mL) | Average Inhibition Rate (%) | Reference |

|---|---|---|---|---|

| Coumarin-3-carboxylic acid (3-CCA) | Acidovorax citrulli | 50 | 62.13 | nih.gov |

| 100 | 76.48 | nih.gov |

Effects on Cellular Motility and Exopolysaccharide Production

Direct studies on the effects of this compound on cellular motility and exopolysaccharide (EPS) production are not available in the current literature. However, extensive research on Coumarin-3-carboxylic acid (3-CCA) has revealed significant effects on these virulence factors in plant pathogenic bacteria. nih.govnih.gov

Flagellar motility is crucial for the initial stages of biofilm formation, and 3-CCA has been shown to inhibit this process. nih.gov In studies involving Acidovorax citrulli, treatment with 3-CCA resulted in a concentration-dependent reduction in swimming motility. nih.gov Exopolysaccharides are a major component of the biofilm matrix, contributing to its structure and adhesion. nih.gov Research has demonstrated that 3-CCA significantly reduces the production of EPS by A. citrulli. nih.govnih.gov This reduction in EPS contributes directly to the compound's ability to inhibit biofilm formation and reduce bacterial adhesion. nih.gov The combined effect of inhibiting motility and EPS production highlights the multifaceted approach by which 3-CCA exerts its antibacterial activity. nih.gov

| Compound | Organism | Effect | Observation | Reference |

|---|---|---|---|---|

| Coumarin-3-carboxylic acid (3-CCA) | Acidovorax citrulli | Inhibition of Motility | Swimming diameter decreased with increasing concentrations. | nih.gov |

| Reduction of EPS Production | Significantly reduced EPS production at all tested concentrations. | nih.govnih.gov |

Modulation of Lactate Transport via Monocarboxylate Transporter 1 (MCT1)

Specific research on the modulation of lactate transport via Monocarboxylate Transporter 1 (MCT1) by this compound has not been published. However, the broader class of coumarin-3-carboxylic acid derivatives has been identified as potential inhibitors of lactate transport, a process crucial for the energy metabolism of cancer cells. nih.govnih.govresearchgate.net MCT1 is the primary transporter of lactate in many cancer types, making it a therapeutic target. nih.govresearchgate.net

Studies on various synthesized coumarin-3-carboxylic acid derivatives have shown that they can exhibit significant cytotoxicity against cancer cell lines with high MCT1 expression. nih.govresearchgate.net For example, one of the most potent derivatives, a coumarin-3-hydrazide, was found to decrease the expression level of MCT1. nih.govresearchgate.net This inhibition of MCT1 leads to an accumulation of lactate inside the cancer cells and a reduction in lactate uptake, thereby suppressing their energetic metabolism and inducing apoptosis. nih.govresearchgate.net These findings suggest that the coumarin-3-carboxylic acid scaffold is a promising starting point for developing new lactate transport inhibitors for cancer therapy. nih.govnih.govresearchgate.net

Impact on DNA Synthesis Mechanisms

There is no available research that specifically details the impact of this compound on DNA synthesis mechanisms. However, studies on other coumarin derivatives have indicated that they can interact with DNA. For instance, some coumarin-3-formamido derivatives have been shown to bind to DNA through an intercalation mode, which suggests a potential mechanism for their observed cytotoxic effects against cancer cells. While this provides a possible avenue of action for coumarin compounds, it is important to emphasize that the antibacterial activity of some coumarins is attributed to their ability to inhibit bacterial DNA gyrase, which is a different mechanism from intercalation. researchgate.net Without specific studies on this compound, its precise impact on DNA synthesis remains unknown.

Advanced Applications in Materials Science and Chemical Biology

Development of Fluorescent Probes and Dyes

Coumarin (B35378) derivatives are renowned for their strong fluorescence and sensitivity to their local environment, making them ideal candidates for fluorescent probes and dyes. nih.gov The specific structure of Coumarin-3-carboxylic acid and its esters allows for fine-tuning of these photophysical properties.

Coumarin-based fluorescent probes are powerful tools for real-time, non-invasive monitoring of analytes within biological systems. bohrium.com Their utility is derived from their excellent cell-membrane permeability, favorable biocompatibility, and tunable optical properties. bohrium.com Modifications to the coumarin core, particularly at the 3 and 7 positions, allow for the synthesis of probes that can detect specific metal ions, track biochemical processes, and monitor disease biomarkers. researchgate.netnih.gov

The core structure, Coumarin-3-carboxylic acid, serves as a foundational molecule for creating these sophisticated probes. It has been used as a detector for hydroxyl radicals in aqueous solutions, a crucial function for studying oxidative stress in biological systems. selleckchem.comambeed.comnih.gov The reaction of Coumarin-3-carboxylic acid with hydroxyl radicals generates the highly fluorescent product 7-hydroxycoumarin-3-carboxylic acid, providing a quantitative and specific detection method. nih.gov This principle is extended to its ester derivatives. By incorporating reactive groups, such as the allyl ester, the coumarin moiety can be conjugated to biomolecules or integrated into larger systems for targeted imaging. nih.govnih.gov For instance, coumarin derivatives have been attached to peptides to label specific receptors that are overexpressed on tumor cell membranes, demonstrating their potential in cancer diagnostics. nih.gov

The fluorescence mechanism often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET), which can be modulated by the analyte of interest. bohrium.comresearchgate.net This allows for the design of "turn-on" or ratiometric probes that signal the presence of a target with a distinct change in fluorescence.

Table 1: Applications of Coumarin-Based Probes in Biological Imaging

| Probe Application | Target Analyte/System | Detection Mechanism | Reference |

| Oxidative Stress Monitoring | Hydroxyl Radicals (.OH) | Formation of fluorescent 7-hydroxy derivative | selleckchem.comnih.gov |

| Metal Ion Detection | Cu2+, Zn2+, Hg2+, etc. | PET, ICT, FRET | researchgate.netnih.gov |

| Biothiol Differentiation | Cysteine, Homocysteine, Glutathione | Analyte-induced structural change leading to distinct fluorescence | mdpi.com |

| Tumor Cell Labeling | Overexpressed cell surface receptors | Conjugation to targeting ligands (e.g., RGD peptide) | nih.gov |

| Environmental Polarity Sensing | Changes in microenvironment | Environment-sensitive fluorescence shifts | nih.govnih.gov |

The inherent photophysical properties of the coumarin scaffold, such as high quantum yields and good photostability, make it suitable for use in laser dyes. While specific data on Coumarin-3-carboxylic acid, allyl ester as a laser dye is limited, related coumarin derivatives are well-established in this field. The emission wavelength of coumarin dyes can be tuned across the blue-green region of the spectrum by modifying the substituents on the heterocyclic ring. broadpharm.com

Coumarin-3-carboxylic acid derivatives have been investigated as high-performance photoinitiators for polymerization under visible light, demonstrating their efficient interaction with light sources like LEDs at 405 nm. nih.govnih.gov This high photo-activity is a key requirement for laser dyes, which must efficiently absorb energy from a pump source and convert it into stimulated emission. The substitution pattern on the coumarin core significantly affects its absorption properties and molar extinction coefficients, which are critical parameters for dye performance. nih.gov The development of photoinitiating systems using coumarin derivatives for applications like 3D printing highlights their robustness and efficiency in light-driven processes. nih.govresearchgate.net

Polymerization and Functional Materials Development

The allyl group of this compound provides a versatile handle for incorporating the fluorescent coumarin moiety into various polymer structures, leading to the creation of functional materials with built-in optical properties.

The allyl functionality is a key feature for integrating the coumarin unit into polymers. The double bond of the allyl group can participate in a variety of polymerization and post-polymerization modification reactions. nih.gov A prominent method is the thiol-ene reaction, a highly efficient and often photoinitiated "click" reaction where a thiol adds across the allyl double bond. nih.gov This allows for the grafting of coumarin-containing monomers onto polymer backbones or the cross-linking of polymer chains.